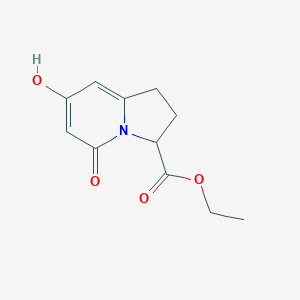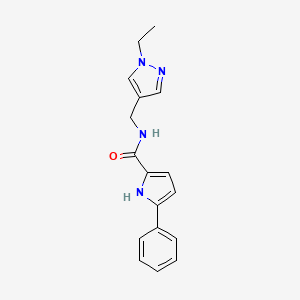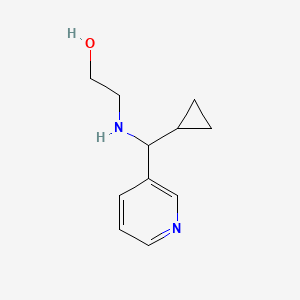
(R)-2-Amino-2-(2-hydroxy-4-methylphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-2-(2-hydroxy-4-methylphenyl)acetic acid is a chiral amino acid derivative with a hydroxyl group and a methyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2-hydroxy-4-methylphenyl)acetic acid can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding keto acid using chiral catalysts or biocatalysts. Another method includes the enantioselective resolution of racemic mixtures using chiral acids or bases.
Industrial Production Methods
Industrial production of ®-2-Amino-2-(2-hydroxy-4-methylphenyl)acetic acid typically involves the use of biocatalytic processes due to their high enantioselectivity and mild reaction conditions. These processes often employ enzymes such as reductases to achieve the desired chiral purity.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(2-hydroxy-4-methylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce an amine.
Scientific Research Applications
®-2-Amino-2-(2-hydroxy-4-methylphenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism by which ®-2-Amino-2-(2-hydroxy-4-methylphenyl)acetic acid exerts its effects involves its interaction with specific molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
®-2-Hydroxy-2-(4-methylphenyl)acetic acid: Similar structure but lacks the amino group.
®-2-Hydroxy-2-(4-methoxyphenyl)acetic acid: Similar structure with a methoxy group instead of a hydroxyl group.
®-2-Hydroxy-2-(4-tert-butylphenyl)acetic acid: Similar structure with a tert-butyl group instead of a methyl group.
Uniqueness
®-2-Amino-2-(2-hydroxy-4-methylphenyl)acetic acid is unique due to the presence of both an amino group and a hydroxyl group on the phenyl ring, which allows for diverse chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
(2R)-2-amino-2-(2-hydroxy-4-methylphenyl)acetic acid |
InChI |
InChI=1S/C9H11NO3/c1-5-2-3-6(7(11)4-5)8(10)9(12)13/h2-4,8,11H,10H2,1H3,(H,12,13)/t8-/m1/s1 |
InChI Key |
CNQIFJBUEMWDBO-MRVPVSSYSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)[C@H](C(=O)O)N)O |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(1H-Indol-3-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12987529.png)





![Methyl 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B12987571.png)


![tert-Butyl 10-oxo-7-(o-tolyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B12987583.png)


